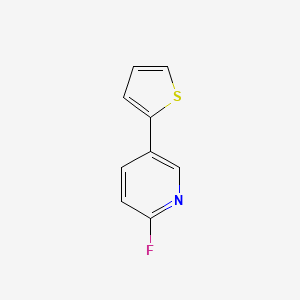

2-Fluoro-5-(thiophen-2-yl)pyridine

Übersicht

Beschreibung

“2-Fluoro-5-(thiophen-2-yl)pyridine” is a chemical compound that is a useful precursor of 2,3-disubstituted pyridines . It is made by the possibility of metallation at C-3, together with the ready nucleophilic displacement of the activated fluorine . It can also react with thiophene to get 2-thiophen-2-yl-pyridine .

Synthesis Analysis

The synthesis of “2-Fluoro-5-(thiophen-2-yl)pyridine” involves the reaction of 2-fluoropyridine with thiophene . The synthesis of thiophene derivatives has been highlighted in recent literature . For example, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, produces aminothiophene derivatives .Molecular Structure Analysis

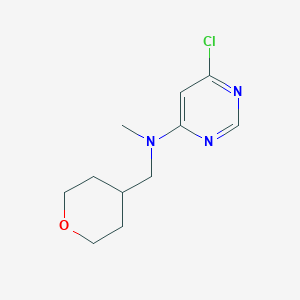

The molecular structure of “2-Fluoro-5-(thiophen-2-yl)pyridine” is derived from the structures of 2-fluoropyridine and thiophene . The compound contains a pyridine ring, which is a six-membered ring with one nitrogen atom, and a thiophene ring, which is a five-membered ring with one sulfur atom .Chemical Reactions Analysis

The chemical reactions involving “2-Fluoro-5-(thiophen-2-yl)pyridine” are primarily its reactions with other compounds to form 2,3-disubstituted pyridines . It can also react with thiophene to produce 2-thiophen-2-yl-pyridine .Physical And Chemical Properties Analysis

“2-Fluoro-5-(thiophen-2-yl)pyridine” is a clear colorless to light yellow liquid . It is soluble in water . The compound has a refractive index of 1.4655-1.4685 at 20°C .Wissenschaftliche Forschungsanwendungen

Fluorescent Chemosensors

2-Fluoro-5-(thiophen-2-yl)pyridine: has been utilized in the synthesis of fluorescent chemosensors. These sensors are designed to detect specific ions, such as Fe(III) ions, with high selectivity and sensitivity . The compound’s ability to form a conjugated system with pyrene enhances its photophysical properties, making it an excellent candidate for colorimetric and ratiometric fluorescent sensing.

Organic Electronics

Thiophene derivatives, including 2-Fluoro-5-(thiophen-2-yl)pyridine , are integral in the development of organic electronics . They are used in the fabrication of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). Their electronic properties can be finely tuned for specific applications, which is crucial for the advancement of flexible and wearable electronic devices.

Medicinal Chemistry

In medicinal chemistry, thiophene derivatives are known for their wide range of pharmacological activities . 2-Fluoro-5-(thiophen-2-yl)pyridine can serve as a building block for developing new drugs with potential anticancer, anti-inflammatory, and antimicrobial properties.

Synthesis of Biologically Active Compounds

The compound is used in the synthesis of various biologically active compounds. Its structure allows for multiple functionalizations, which is essential for creating a diverse combinatorial library of molecules for drug discovery and development .

Corrosion Inhibitors

Thiophene and its derivatives are employed as corrosion inhibitors in industrial chemistry2-Fluoro-5-(thiophen-2-yl)pyridine can be incorporated into coatings or additives to protect metals from corrosion, thereby extending the life of industrial machinery and infrastructure .

Analytical Chemistry

The compound’s unique properties make it suitable for use in analytical chemistry, particularly in the qualitative and quantitative analysis of environmental and biological samples. Its sensitivity and selectivity towards certain ions can be leveraged in assays and diagnostic tests .

Advanced Material Science

2-Fluoro-5-(thiophen-2-yl)pyridine: contributes to the advancement of material science by being part of the synthesis of novel materials with desired properties for specific applications, such as smart materials that respond to environmental stimuli .

Precursor for Further Chemical Synthesis

It serves as a precursor for the synthesis of more complex chemical structures. The fluorine atom in the compound can be selectively replaced through nucleophilic substitution reactions, enabling the creation of a wide array of targeted molecules for further research and application .

Safety and Hazards

Zukünftige Richtungen

Thiophene-based analogs, such as “2-Fluoro-5-(thiophen-2-yl)pyridine”, have been attracting a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for future research .

Wirkmechanismus

Target of Action

It is commonly used as an organic synthesis intermediate , suggesting that its targets could be various depending on the specific reactions it is involved in.

Mode of Action

The mode of action of 2-Fluoro-5-(thiophen-2-yl)pyridine is largely dependent on the specific chemical reactions it participates in. As an intermediate in organic synthesis, it can interact with various other compounds to form new products . For instance, it can react with thiophene to produce 2-thiophen-2-yl-pyridine .

Eigenschaften

IUPAC Name |

2-fluoro-5-thiophen-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNS/c10-9-4-3-7(6-11-9)8-2-1-5-12-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANWJEFDJHKCJNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CN=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40697094 | |

| Record name | 2-Fluoro-5-(thiophen-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-5-(thiophen-2-yl)pyridine | |

CAS RN |

1132832-80-4 | |

| Record name | 2-Fluoro-5-(thiophen-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1395217.png)

![1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B1395218.png)